1,1'-Ferrocenedicarboxylic acid

Electrochemistry Redox-active materials Electron-transfer mediators

1,1'-Ferrocenedicarboxylic acid (Fe(C5H4CO2H)2) is the simplest dicarboxylic acid derivative of ferrocene, characterized by two carboxyl groups attached to separate cyclopentadienyl rings sandwiching a central iron atom. This yellow solid (mp ≥300 °C) is soluble in aqueous base and polar organic solvents, and serves as a versatile precursor to diacid chlorides, diisocyanates, diamides, and diamines.

Molecular Formula C12H10FeO4
Molecular Weight 274.05 g/mol
CAS No. 1293-87-4
Cat. No. B072631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-Ferrocenedicarboxylic acid
CAS1293-87-4
Molecular FormulaC12H10FeO4
Molecular Weight274.05 g/mol
Structural Identifiers
SMILESC1CCC(C1)C(=O)O.C1CCC(C1)C(=O)O.[Fe]
InChIInChI=1S/2C6H5O2.Fe/c2*7-6(8)5-3-1-2-4-5;/h2*1-4H,(H,7,8);/q2*-1;+2
InChIKeyLDSUEKXPKCHROT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

1,1'-Ferrocenedicarboxylic Acid (CAS 1293-87-4): Procurement-Grade Organometallic Building Block


1,1'-Ferrocenedicarboxylic acid (Fe(C5H4CO2H)2) is the simplest dicarboxylic acid derivative of ferrocene, characterized by two carboxyl groups attached to separate cyclopentadienyl rings sandwiching a central iron atom [1]. This yellow solid (mp ≥300 °C) is soluble in aqueous base and polar organic solvents, and serves as a versatile precursor to diacid chlorides, diisocyanates, diamides, and diamines [1]. Commercially available at 96–98% purity with <3% ferrocenecarboxylic acid impurity , the compound is employed as a redox-active ligand in metal-organic frameworks (MOFs), an electron-transfer mediator in biosensors, and a crosslinker in ferrocene-containing polymers [1].

Why 1,1'-Ferrocenedicarboxylic Acid Cannot Be Replaced by Generic Ferrocene Derivatives


Substituting 1,1'-ferrocenedicarboxylic acid with mono-carboxylated ferrocene, unsubstituted ferrocene, or non-metallocene dicarboxylic acids leads to fundamentally different electronic, structural, and functional outcomes. The two carboxyl groups in the 1,1'-positions impose a specific geometry that enables bridging bidentate coordination and macrocycle formation, while simultaneously withdrawing electron density to shift the Fe(II)/Fe(III) redox potential anodically by several hundred millivolts relative to ferrocene [1]. In MOF applications, this redox activity is entirely absent in conventional dicarboxylate linkers such as terephthalic acid, precluding electrochemical switching and catalytic functions [2]. Furthermore, the dicarboxylic acid form provides dual covalent attachment points for polymer crosslinking and electrode immobilization, yielding higher crosslink density and greater electrode stability than mono-carboxylic ferrocene derivatives [1].

Quantitative Differentiation of 1,1'-Ferrocenedicarboxylic Acid: Head-to-Head Evidence Against Closest Analogs


Redox Potential Shift: 1,1'-Ferrocenedicarboxylic Acid vs. Ferrocenecarboxylic Acid vs. Ferrocene

The formal reduction potential (E°') of 1,1'-ferrocenedicarboxylic acid is 0.69 V vs. ferrocene/ferrocenium (Fc/Fc+) in acetonitrile, reflecting the strong electron-withdrawing effect of two carboxyl groups [1]. In contrast, ferrocenecarboxylic acid (FcCOOH), bearing only one carboxyl group, exhibits E°' = 0.284 V vs. Fc/Fc+ under identical solvent conditions [2]. Unsubstituted ferrocene has E°' = 0 V by definition. The 0.406 V anodic shift from mono- to di-carboxyl substitution provides a wider electrochemical window for electrocatalytic oxidation reactions.

Electrochemistry Redox-active materials Electron-transfer mediators

MOF Redox Activity Retention: 1,1'-Ferrocenedicarboxylic Acid Linker vs. Terephthalic Acid Linker

Al-MIL-53-FcDC, constructed using 1,1'-ferrocenedicarboxylic acid (H2FcDC), displays a reversible oxidation at 0.75 V and reduction at 0.64 V (vs. Ag), maintained over forty consecutive CV cycles without loss of MOF crystallinity [1]. By contrast, the conventional MIL-53 analogue built with terephthalic acid (a non-metallocene dicarboxylate) is entirely redox-inert within this potential window. Additionally, the ferrocene-based MOF Fe-FcDC achieves a photocatalytic CO₂ cycloaddition yield of 283.8 mmol/(g·h) under mild conditions, substantially outperforming homologues with non-ferrocene organic ligands [2].

Metal-organic frameworks Redox-active porous materials Electrocatalysis

Electrocatalytic Discrimination: Ferrocenedicarboxylic Acid vs. Ferrocenecarboxylic Acid Modified Electrodes

In a direct head-to-head comparison, a glassy carbon electrode modified with ferrocenedicarboxylic acid (FDC) confined in a surfactant–clay film exhibited greater stability and redox electroactivity than an identically prepared electrode using ferrocenecarboxylic acid (FC) [1]. The FDC-modified electrode enabled oxidation of ascorbic acid and uric acid at low concentrations with good anti-fouling properties. Independently, in self-assembled monolayers on gold, the Au-Cys-SWCNT/FDCA configuration demonstrated the best catalytic activity for thiocyanate (SCN⁻) oxidation in terms of onset potential and catalytic peak current height, outperforming the Au-Cys-SWCNT/FMCA (ferrocene monocarboxylic acid) analogue [2].

Electrochemical sensors Modified electrodes Electrocatalysis

Polymer Thermal Properties: 1,1'-Ferrocenedicarboxylic Acid vs. 1,1'-Bis(hydroxyethyl)ferrocene as Crosslinker

Ferrocene-containing epoxy polymers were synthesized by crosslinking diglycidyl ether of bisphenol A (DGEBA) with either 1,1'-ferrocenedicarboxylic acid or 1,1'-bis(hydroxyethyl)ferrocene, using tetrabutylammonium hydroxide as catalyst [1]. The polymers obtained from 1,1'-ferrocenedicarboxylic acid exhibited higher glass transition temperatures (Tg) than the polymers obtained from 1,1'-bis(hydroxyethyl)ferrocene, as measured by dynamic mechanical analysis. Conversely, upon heating at 250 °C for 48 hours, the bis(hydroxyethyl)ferrocene-derived polymers showed higher thermal stability (lower mass loss) than those derived from 1,1'-ferrocenedicarboxylic acid.

Ferrocene-containing polymers Epoxy thermosets Thermal analysis

Anticancer Prodrug Spectrum: 1,1'-Ferrocenedicarboxylate Diester vs. Ruthenocene Analogue

The diester 2a, obtained from 1,1'-ferrocenedicarboxylic acid conjugated with the fungal cytotoxin illudin M, displayed antiproliferative activity at submicromolar IC50 (72 h) values against a panel of eight cancer cell lines, and was approximately 40 times less toxic to nonmalignant human foreskin fibroblasts (HF) than illudin M alone [1]. In contrast, the analogous bis(illudinyl M) 1,1'-ruthenocenedicarboxylate (2b) exhibited submicromolar IC50 values only against three cell lines—MDA-MB-231, MCF-7/Topo breast carcinoma, and HL-60 leukemia—and showed no activity against the remaining five cancer lines tested. Furthermore, the high efficacy of 2a, but not 2b, against HCT-116 colon cancer cells was mechanistically linked to active JNK/ERK signaling pathways.

Medicinal organometallic chemistry Anticancer prodrugs Metallocene dicarboxylates

Evidence-Backed Application Scenarios for 1,1'-Ferrocenedicarboxylic Acid Procurement


Redox-Active Metal-Organic Framework (MOF) Synthesis

When designing MOFs requiring intrinsic redox activity for electrochemical switching, electrocatalysis, or stimuli-responsive gas sorption, 1,1'-ferrocenedicarboxylic acid is the linker of choice. Its Al-MIL-53-FcDC derivative demonstrates a reversible Fe(II)/Fe(III) redox couple at 0.75 V/0.64 V (vs. Ag) stable over 40 CV cycles [1], while Fe-FcDC achieves a photocatalytic CO₂ cycloaddition yield of 283.8 mmol/(g·h)—performance unattainable with redox-inert linkers such as terephthalic acid [2]. The inherent three-dimensionality and rotational freedom of the ferrocene ligand also produce novel interpenetrated MOF topologies [3].

Electrochemical Biosensor and Mediator Development

For electrochemical sensors targeting anionic analytes or requiring stable, fouling-resistant electrode surfaces, 1,1'-ferrocenedicarboxylic acid outperforms ferrocenecarboxylic acid. FDC-modified surfactant–clay electrodes demonstrated greater stability and redox electroactivity than their FC counterparts, with good anti-fouling properties toward surface-active materials [1]. In self-assembled monolayer configurations, the Au-Cys-SWCNT/FDCA system provided the best catalytic activity for thiocyanate oxidation, attributed to repulsive interactions between the negatively charged analyte and the high surface density of carboxylate groups unique to the di-acid [2].

Organometallic Anticancer Prodrug Design

In medicinal chemistry programs developing metallocene-based anticancer agents, the ferrocene dicarboxylate scaffold provides a quantifiably broader antiproliferative spectrum than the ruthenocene analogue. The illudin M diester of 1,1'-ferrocenedicarboxylic acid (2a) achieved submicromolar IC50 values against 8 of 8 cancer cell lines tested, compared to only 3 of 8 for the ruthenocene diester 2b, with a 40-fold selectivity window over normal fibroblasts [1]. This differential is directly tied to JNK/ERK pathway engagement unique to the ferrocene derivative, making it the preferred metallocene for kinase-dependent cancer targeting.

High-Tg Ferrocene-Containing Thermoset Polymers

When formulating epoxy thermosets where elevated glass transition temperature is the primary performance criterion, 1,1'-ferrocenedicarboxylic acid as a DGEBA crosslinker delivers higher Tg values than 1,1'-bis(hydroxyethyl)ferrocene, as established by dynamic mechanical analysis [1]. However, if long-term thermal stability at 250 °C is the dominant requirement, the bis(hydroxyethyl)ferrocene crosslinker should be selected instead. This evidence-based trade-off enables application-specific crosslinker selection based on the end-use thermal environment.

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